Oxytetracycline hydrochloride and hydrocortisone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxytetracycline hydrochloride and hydrocortisone acetate is a combination drug used primarily in the treatment of corticosteroid-responsive inflammatory conditions of the eye and ear. Oxytetracycline hydrochloride is an antibiotic that inhibits bacterial protein synthesis, while hydrocortisone acetate is a corticosteroid that reduces inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxytetracycline hydrochloride is synthesized from the actinomycete Streptomyces rimosus. The fermentation process involves culturing the bacteria in a suitable medium, followed by extraction and purification of the antibiotic . Hydrocortisone acetate is synthesized from hydrocortisone through esterification with acetic anhydride .
Industrial Production Methods
Industrial production of oxytetracycline hydrochloride involves large-scale fermentation, followed by extraction using solvents like chloroform and methanol. Hydrocortisone acetate is produced through chemical synthesis, involving multiple steps of purification and crystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxytetracycline can undergo oxidation reactions, leading to the formation of degradation products.
Reduction: Hydrocortisone acetate can be reduced to hydrocortisone.
Substitution: Both compounds can undergo substitution reactions, particularly in the presence of strong acids or bases
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Hydrochloric acid or sodium hydroxide
Major Products Formed
Oxidation: Degradation products of oxytetracycline.
Reduction: Hydrocortisone from hydrocortisone acetate.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Oxytetracycline hydrochloride and hydrocortisone acetate have a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antibiotic and corticosteroid interactions.
Biology: Employed in studies of bacterial resistance and inflammatory response mechanisms.
Medicine: Used in the treatment of bacterial infections and inflammatory conditions, particularly in ophthalmology and otology.
Industry: Utilized in the formulation of topical ointments and eye drops .
Mechanism of Action
Oxytetracycline Hydrochloride
Oxytetracycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of amino-acyl tRNA to the ribosome. This action is reversible and leads to the inhibition of bacterial growth .
Hydrocortisone Acetate
Hydrocortisone acetate suppresses the inflammatory response by inhibiting the release of inflammatory mediators. It acts on glucocorticoid receptors, leading to the suppression of immune responses and reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: Another antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Dexamethasone: A corticosteroid with a stronger anti-inflammatory effect compared to hydrocortisone acetate.
Prednisolone: Another corticosteroid used in similar inflammatory conditions
Uniqueness
Oxytetracycline hydrochloride and hydrocortisone acetate is unique due to its combination of antibiotic and anti-inflammatory properties, making it particularly effective in treating infections with an inflammatory component .
Properties
CAS No. |
8017-33-2 |
---|---|
Molecular Formula |
C43H55ClN2O14 |
Molecular Weight |
859.4 g/mol |
IUPAC Name |
(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrochloride |
InChI |
InChI=1S/C22H24N2O9.C21H30O5.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;1H/t12-,13-,14+,17+,21-,22+;14-,15-,16-,18+,19-,20-,21-;/m10./s1 |
InChI Key |
GUONGCJWVVTENV-DZVXQVNQSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.